REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:15][CH:16]([OH:18])[CH3:17]>>[Cl:1][C:2]1[N:7]=[C:6]([O:18][CH:16]([CH3:17])[CH3:15])[CH:5]=[CH:4][N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
Cs2CO3
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated to 65° C. for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
after which time the reaction was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on silica using a gradient solvent system of 0-10% EtOAc/Hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |